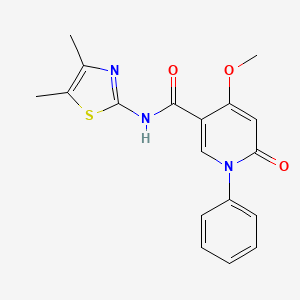

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

描述

N-(4,5-Dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core fused with a substituted thiazole ring. Its structure includes a phenyl group at position 1, a methoxy group at position 4, and a carboxamide linkage to a 4,5-dimethylthiazol-2-yl moiety. This compound is cataloged as a building block in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring heteroaromatic recognition motifs . The dihydropyridine scaffold is historically associated with calcium channel modulation, but derivatives like this are explored for kinase inhibition or antiproliferative activity due to their electron-rich aromatic systems .

属性

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-12(2)25-18(19-11)20-17(23)14-10-21(13-7-5-4-6-8-13)16(22)9-15(14)24-3/h4-10H,1-3H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBLMGFSQSCLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds with a 4,5-dimethylthiazol-2-yl group are often associated with cellular viability assays, suggesting potential interactions with cellular metabolic processes.

Mode of Action

Compounds with a similar 4,5-dimethylthiazol-2-yl group, such as in the mtt assay, are known to be reduced by mitochondrial dehydrogenases in metabolically active cells to form a water-insoluble blue formazan. This suggests that the compound might interact with mitochondrial dehydrogenases, affecting cellular metabolic activity.

生物活性

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure:

- Molecular Formula: C₁₄H₁₅N₃O₃S

- Molecular Weight: 303.35 g/mol

- CAS Number: 610764-96-0

Spectral Data:

The compound can be characterized using various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that similar compounds exhibit significant antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Antimicrobial Activity

Studies have shown that compounds within this class demonstrate potent antimicrobial effects. The mechanism often involves the inhibition of key enzymes involved in bacterial growth and metabolism.

Anticancer Potential

Recent investigations into the anticancer properties of thiazole and dihydropyridine derivatives indicate that they may inhibit tumor growth through various pathways. For instance, structural modifications have been linked to enhanced activity against various cancer cell lines, including breast and colon cancer cells .

Antioxidant Effects

The antioxidant capacity of this compound has also been noted, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Antiproliferative Activity : A study assessed the antiproliferative effects of related dihydropyridine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating significant growth inhibition with IC50 values in the micromolar range .

- In vitro Studies : In vitro assays revealed that modifications in the molecular structure significantly influenced the biological activity of thiazole-based compounds. For example, the introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cells .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to specific protein targets involved in cancer progression. These studies provide insights into how structural variations can optimize therapeutic efficacy .

Summary Table of Biological Activities

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide. It has shown significant activity against various bacterial strains by disrupting cell wall synthesis and inhibiting essential metabolic pathways . The compound's thiazole and dihydropyridine moieties are believed to contribute to its pharmacological effects.

Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. These findings suggest a potential role in cancer treatment, warranting further investigation into its mechanism of action and efficacy .

Toxicity and Safety Profile

While the compound shows promising biological activities, understanding its toxicity profile is crucial for therapeutic applications. Preliminary studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been conducted to assess its thermal stability and decomposition characteristics.

Research Findings and Case Studies

相似化合物的比较

Key Observations:

The naphthalen-2-yloxy group in EN300-7456076 increases hydrophobicity, favoring membrane penetration in cytotoxic agents .

Biological Activity: While the target compound’s dihydropyridine-carboxamide core is structurally analogous to calcium channel blockers (e.g., nifedipine), its thiazole substitution redirects activity toward kinases or growth factor receptors .

Assay Relevance: Compounds like the target are frequently evaluated in Mosmann-type cytotoxicity assays (e.g., MTT), where thiazole derivatives interact with mitochondrial dehydrogenases to produce formazan dyes .

Research Findings and Implications

- Electron-Withdrawing Groups : Analogs with trifluoromethyl (e.g., EN300-7456732) exhibit enhanced binding affinity in kinase assays due to electronegative interactions, whereas the target compound’s methoxy group may reduce oxidative metabolism .

- Cytotoxicity Potential: Thiazole-containing compounds often show antiproliferative effects. The dimethylthiazole group in the target compound could synergize with the dihydropyridine core to disrupt cell cycle progression, though direct evidence is pending .

- Synthetic Accessibility : The target compound’s simpler substitution pattern (vs. EN300-7456732’s chiral piperazinyl group) may streamline synthesis for high-throughput screening .

常见问题

Q. Basic

- Preparative TLC : Resolves isomers (e.g., PE:EA = 8:1 for pyrazole carboxamides ).

- Flash Chromatography : Ethyl acetate/hexane gradients separate halogenated derivatives (≥95% purity) .

How is stability under physiological conditions evaluated?

Advanced

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring detect degradation. Lyophilization improves shelf-life for hygroscopic analogs. For imidazole derivatives, NMR stability in DMSO-d�6 over 72 hours confirmed no decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。